molecular formula C28H23FN2O4 B11052441 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11052441
M. Wt: 470.5 g/mol
InChI Key: OLMHJFFFCVXXNU-LCUIJRPUSA-N
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Description

5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, an indole moiety, and a methoxybenzoyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through a substitution reaction. The final steps often involve the formation of the pyrrol-2-one ring and the attachment of the methoxybenzoyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorophenyl and methoxybenzoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its indole moiety is particularly interesting for studying tryptophan metabolism.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing new drugs. It could be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound might find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. The methoxybenzoyl group could participate in hydrogen bonding or π-π stacking interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(2-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound particularly interesting for drug development.

Properties

Molecular Formula

C28H23FN2O4

Molecular Weight

470.5 g/mol

IUPAC Name

(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H23FN2O4/c1-35-19-12-10-17(11-13-19)26(32)24-25(21-7-2-4-8-22(21)29)31(28(34)27(24)33)15-14-18-16-30-23-9-5-3-6-20(18)23/h2-13,16,25,30,32H,14-15H2,1H3/b26-24-

InChI Key

OLMHJFFFCVXXNU-LCUIJRPUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5F)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5F)O

Origin of Product

United States

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